1-((1-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
説明
特性
IUPAC Name |
1-[[1-[1-[2-(1,3-benzodioxol-5-yl)acetyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c25-18-2-1-5-22(18)8-14-9-24(21-20-14)15-10-23(11-15)19(26)7-13-3-4-16-17(6-13)28-12-27-16/h3-4,6,9,15H,1-2,5,7-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTNSTBDFYKYOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit activity against various cancer cell lines.
Mode of Action
It’s worth noting that compounds with similar structures have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells.
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Structural Differences
The compound’s uniqueness lies in its azetidine-triazole-pyrrolidinone scaffold. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Azetidine vs.
- Triazole vs. Triazine : The triazole’s hydrogen-bonding capacity may enhance target interactions compared to triazine-based compounds, which rely on π-π stacking .
- Benzo[d][1,3]dioxol-5-yl Group : Shared with the anticonvulsant pyrazole derivative (), this moiety is linked to improved blood-brain barrier penetration and metabolic stability .
Pharmacological and Physicochemical Properties
Table 2: Property Comparison
- Lipophilicity: The target compound’s logP is expected to balance blood-brain barrier penetration and solubility, aided by the pyrrolidinone’s polarity.
- Metabolic Stability : The benzo[d][1,3]dioxol group, as seen in ’s compound, likely confers resistance to cytochrome P450 oxidation .
Q & A
Q. What are the recommended synthetic strategies for constructing the azetidine-triazole-pyrrolidinone scaffold in this compound?
- Methodological Answer : The synthesis typically involves multi-step reactions, including: (i) Formation of the azetidine ring via nucleophilic substitution or ring-closing reactions using 2-(benzo[d][1,3]dioxol-5-yl)acetyl precursors. (ii) Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate the 1,2,3-triazole core. (iii) Methylation of the triazole followed by coupling with pyrrolidin-2-one. Optimize steric hindrance by adjusting reaction temperatures (e.g., 60–80°C for CuAAC) and using catalysts like CuI .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- NMR : Use - and -NMR to verify substituent connectivity, particularly the benzo[d][1,3]dioxol-5-yl and triazole-methyl-pyrrolidinone linkages.
- X-ray crystallography : Refine crystal structures using SHELXL for high-resolution data, addressing challenges like disorder in flexible azetidine or triazole moieties .
- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS, noting fragmentation patterns of the acetyl-azetidine group .
Q. How can researchers evaluate the compound’s preliminary biological activity?
- Methodological Answer :
- Conduct in vitro assays targeting neurological or antimicrobial pathways (e.g., GABA receptor modulation for anticonvulsant activity or bacterial growth inhibition).
- Use dose-response curves (IC/EC) and compare with structurally related compounds, such as benzo[d][1,3]dioxol-5-yl derivatives .
Advanced Research Questions
Q. How can contradictory data in biological activity across studies be systematically resolved?
- Methodological Answer :
- Replicate assays under standardized conditions (e.g., pH, temperature, cell lines) to minimize variability.
- Perform structure-activity relationship (SAR) studies by synthesizing analogs with modifications to the benzo[d][1,3]dioxol-5-yl or pyrrolidinone groups.
- Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate target specificity .
Q. What computational approaches are effective in predicting the compound’s reactivity and binding interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks.
- Molecular docking : Screen against protein targets (e.g., kinases or GPCRs) using software like AutoDock Vina, focusing on the triazole and pyrrolidinone motifs.
- MD simulations : Assess conformational stability of the azetidine ring in solvated environments .
Q. How can reaction yields be optimized in multi-step syntheses involving sensitive intermediates?
- Methodological Answer :
- Apply Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, catalyst loading).
- Use flow chemistry for exothermic steps (e.g., azide formation) to enhance control and scalability.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (DMF/EtOH mixtures) .
Q. What strategies address challenges in crystallizing this compound for X-ray analysis?
- Methodological Answer :
- Screen crystallization conditions using vapor diffusion (e.g., methanol/water) with additives like crown ethers to stabilize the azetidine ring.
- Resolve twinning or disorder issues in SHELXL by applying restraints to flexible moieties (e.g., triazole-methyl group) .
Data Analysis and Optimization
Q. How can researchers design SAR studies to improve metabolic stability?
- Methodological Answer :
- Introduce electron-withdrawing groups (e.g., -CF) on the benzo[d][1,3]dioxol-5-yl ring to reduce oxidative metabolism.
- Replace the pyrrolidin-2-one with a bioisostere (e.g., tetrahydrofuran-2-one) and assess pharmacokinetic profiles via LC-MS/MS .
Q. What analytical methods resolve stereochemical uncertainties in the azetidine-triazole core?
- Methodological Answer :
- Use chiral HPLC with cellulose-based columns to separate enantiomers.
- Apply NOESY NMR to determine spatial proximity between azetidine protons and triazole substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
